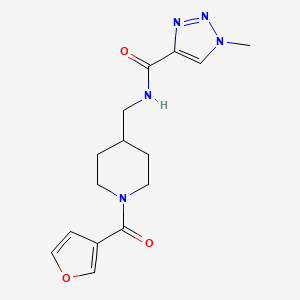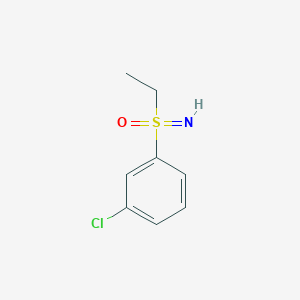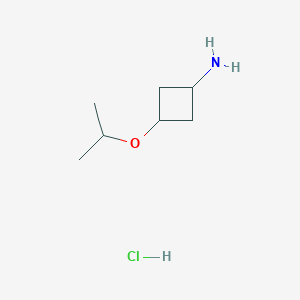![molecular formula C20H18ClN3O3S B2963974 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 899944-31-1](/img/structure/B2963974.png)
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Herbicide Mechanism and Environmental Impact
Chloroacetamide Herbicides and Fatty Acid Synthesis : Chloroacetamide compounds, including alachlor and metolachlor, are used as herbicides to control weeds in various crops by inhibiting fatty acid synthesis in plants. Their selective action on annual grasses and broad-leaved weeds has been documented, providing a basis for understanding the herbicidal potential of related compounds (Weisshaar & Böger, 1989).
Metabolism in Liver Microsomes : Studies on the metabolism of chloroacetamide herbicides have revealed complex pathways involving cytochrome P450 enzymes. Such research is crucial for assessing the environmental and health impacts of herbicide use and could guide the evaluation of related compounds (Coleman et al., 2000).
Pharmacological Applications
Anticancer and Anti-inflammatory Potential : Novel derivatives of heterocyclic compounds, such as 1,3,4-oxadiazole and pyrazoles, have been explored for their toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research points to the potential medical applications of structurally related compounds in treating diseases and managing pain and inflammation (Faheem, 2018).
Antioxidant Activity : The study of coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity. This suggests that compounds with similar structural features could be investigated for their potential to mitigate oxidative stress-related conditions (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-6-7-15(11-17(13)21)24-9-8-22-19(20(24)26)28-12-18(25)23-14-4-3-5-16(10-14)27-2/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNENRYXXPWYNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2963900.png)
![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2963901.png)



![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)
![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)

![ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2963911.png)

